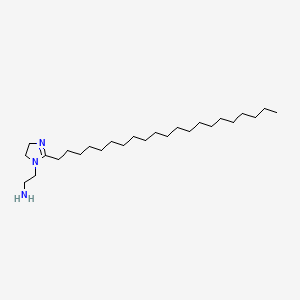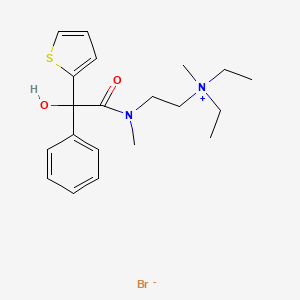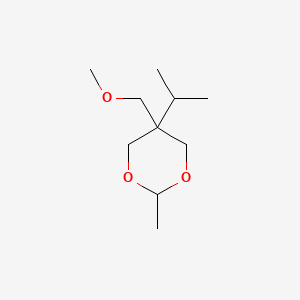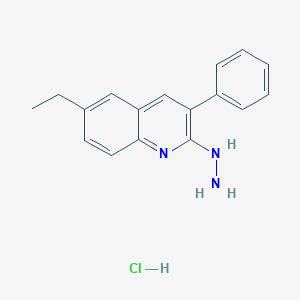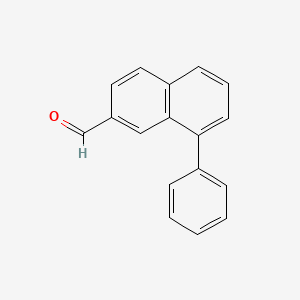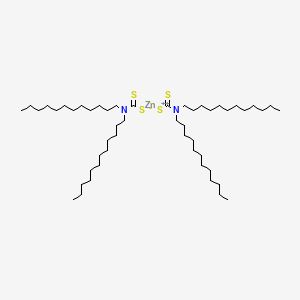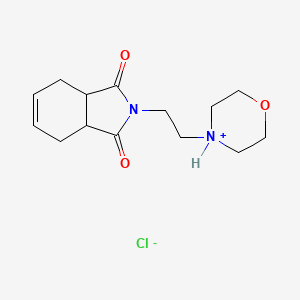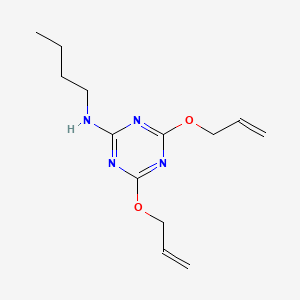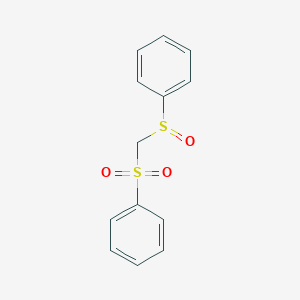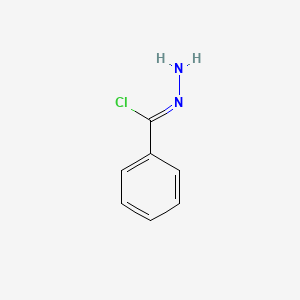
p-Cumylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Cumylphenyl acetate: is an organic compound with the molecular formula C17H18O2 . It is also known by its IUPAC name, 4-(2-Phenyl-2-propanyl)phenyl acetate . This compound is characterized by its aromatic structure, which includes a phenyl group substituted with a cumyl group and an acetate ester. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Cumylphenyl acetate can be synthesized through the esterification of p-Cumylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: p-Cumylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form and .
Oxidation: Oxidizing agents such as can oxidize this compound to produce .
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products:
Hydrolysis: p-Cumylphenol, acetic acid.
Oxidation: p-Cumylbenzoic acid.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
p-Cumylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and plasticizers.
Wirkmechanismus
The mechanism of action of p-Cumylphenyl acetate involves its interaction with various molecular targets. For example, in biological systems, it can interact with enzymes and receptors, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and p-Cumylphenol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
p-Cumylphenol: The parent compound, which lacks the acetate ester group.
p-Cumylbenzoic acid: An oxidation product of p-Cumylphenyl acetate.
p-Cumylphenyl methacrylate: A related compound used in polymer synthesis.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it valuable in applications where controlled hydrolysis or ester functionality is required.
Eigenschaften
CAS-Nummer |
24133-73-1 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
[4-(2-phenylpropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C17H18O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI-Schlüssel |
AWLNMOJGJLOVGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


